molecular formula C13H16BClO3 B1377577 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 1246633-36-2

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No. B1377577
M. Wt: 266.53 g/mol
InChI Key: ZVDSWJQOVVRVKE-UHFFFAOYSA-N
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Description

“4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is a chemical compound . It is often used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-indole-1-carboxylate was described in a study by Lihong Yao at the School of Pharmaceutical Sciences, Guizhou University .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied . For example, the compound “2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” has a molecular formula of C12H17BClNO2 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been reported . For instance, borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate has been described .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, the compound “(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苯” is an oily substance at room temperature .

Scientific Research Applications

  • Borylation at the benzylic C-H bond of alkylbenzenes

    • Application: The compound 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for borylation at the benzylic C-H bond of alkylbenzenes .
    • Method: This process typically involves the use of a palladium catalyst .
    • Results: The result of this reaction is the formation of pinacol benzyl boronate .
  • Hydroboration of alkyl or aryl alkynes and alkenes

    • Application: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is also used for the hydroboration of alkyl or aryl alkynes and alkenes .
    • Method: This reaction typically involves the use of transition metal catalysts .
    • Results: The specific results or outcomes of this reaction can vary depending on the specific reactants and conditions used .
  • Coupling with aryl iodides

    • Application: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for coupling with aryl iodides .
    • Method: This reaction typically involves the use of a copper catalyst .
    • Results: The result of this reaction is the formation of aryl boronates .
  • Asymmetric hydroboration of 1,3-enynes

    • Application: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for asymmetric hydroboration of 1,3-enynes .
    • Method: The specific methods or experimental procedures can vary depending on the specific reactants and conditions used .
    • Results: The result of this reaction is the formation of chiral allenyl boronates .
  • Phosphitylation of alcohols and heteroatomic nucleophiles

    • Application: The compound 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is used for phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .
    • Method: The specific methods or experimental procedures can vary depending on the specific reactants and conditions used .
    • Results: The result of this reaction is the formation of useful glycosyl donors and ligands .
  • Buchwald-Hartwig Cross Coupling Reaction

    • Application: 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane can be used for Buchwald-Hartwig Cross Coupling Reaction .
    • Method: This reaction typically involves the use of a palladium catalyst .
    • Results: The specific results or outcomes of this reaction can vary depending on the specific reactants and conditions used .

Safety And Hazards

The safety and hazards associated with similar compounds have been described . For instance, the compound “TMDP” reacts violently with water .

Future Directions

The future directions for this compound could involve its use in the formation of useful glycosyl donors and ligands . Additionally, it could be used in the phosphitylation of alcohols and heteroatomic nucleophiles .

properties

IUPAC Name

4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)11-7-10(15)6-5-9(11)8-16/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDSWJQOVVRVKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901158764
Record name 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

CAS RN

1246633-36-2
Record name 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246633-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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